![molecular formula C11H8O3 B3050890 Phenyl furan-2-carboxylate CAS No. 2948-14-3](/img/structure/B3050890.png)
Phenyl furan-2-carboxylate
Overview
Description
Phenyl furan-2-carboxylate is a compound that belongs to the class of 5-phenyl-furan-2-carboxylic acids . These compounds have emerged as a new, promising class of antimycobacterial agents that have the ability to interfere with iron homeostasis .
Molecular Structure Analysis
The molecular structure of Phenyl furan-2-carboxylate and its derivatives has been analyzed using various techniques such as 1H-NMR, 13C-NMR, HRMS, and SC-XRD . These analyses provide valuable insights into the structural characteristics of these compounds.Scientific Research Applications
Antimycobacterial Agents
Phenyl furan-2-carboxylate derivatives, specifically 5-phenyl-furan-2-carboxylic acids, have been identified as promising antimycobacterial agents. These compounds are particularly noted for their ability to interfere with iron homeostasis in mycobacterial species, a crucial aspect in the development of new antitubercular therapeutics. A study by Mori et al. (2022) focused on a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid, one of the potent candidates in this series, analyzing its structure and properties (Mori et al., 2022).
Synthesis and Characterization for Metal Complexes
Furan-2-carboxylate compounds have been utilized in the synthesis of mixed-ligand metal complexes. For example, furan-2-carboxylic acid has been used as a primary ligand alongside 1,10-phenanthroline as a secondary ligand in the creation of various metal complexes, as described by Taghreed et al. (2014). These complexes have been characterized for properties like melting points, solubility, and magnetic susceptibility, suggesting their potential utility in various applications including catalysis and material science (Taghreed et al., 2014).
Synthesis of Bioactive Compounds
Phenyl furan-2-carboxylate derivatives have been synthesized for potential use in pharmacological applications. For instance, Cansiz et al. (2004) synthesized various compounds, including furan-2-carboxylic acid hydrazide derivatives, for potential bioactive properties. The study focused on understanding the structural components of these synthesized compounds, which could lead to the development of new drugs or therapeutic agents (Cansiz et al., 2004).
Vascular Smooth Muscle Cells (VSMC) Inhibition
In the field of cardiovascular research, (furan-2-yl)(phenyl)methanone derivatives synthesized from furan-2-carboxylic acid have shown inhibitory activities against VSMC proliferation. Qing-shan (2011) highlighted the potential of these compounds in inhibiting vascular smooth muscle cell growth, which is significant in the context of atherosclerosis and other vascular diseases (Qing-shan, 2011).
Synthesis of Aromatic Compounds
Phenyl furan-2-carboxylate has also been used in the synthesis of aromatic compounds. Subrahmanya et al. (2003) reported a novel method for synthesizing 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acids, demonstrating the compound's utility in organic synthesis and its potential in developing various heterocyclic compounds (Subrahmanya et al., 2003).
Future Directions
properties
IUPAC Name |
phenyl furan-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(10-7-4-8-13-10)14-9-5-2-1-3-6-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHDAWBGVZLMAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325541 | |
Record name | Phenyl 2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl furan-2-carboxylate | |
CAS RN |
2948-14-3 | |
Record name | NSC509746 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509746 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl 2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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